Silicic acid, magnesium zirconium salt

Description

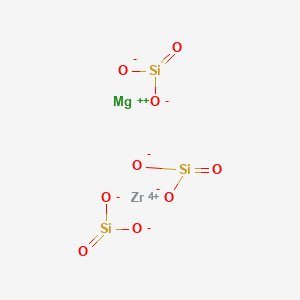

Silicic acid, magnesium zirconium salt is a complex inorganic compound combining silicic acid (H₄SiO₄ or its polymeric forms) with magnesium (Mg²⁺) and zirconium (Zr⁴⁺) cations.

Magnesium and zirconium are known to enhance thermal stability and ion-exchange capacity in silicic acid derivatives. For instance, sodium zirconium cyclosilicate (Na₂ZrSi₃O₉·nH₂O) is a microporous zirconium silicate used clinically to treat hyperkalemia due to its selective potassium-binding properties . Magnesium-zirconium complexes, on the other hand, are utilized in antiperspirants for their moisture-absorbing capabilities . These applications suggest that this compound may exhibit dual functionality in ion exchange and material stability, depending on its stoichiometry and structure.

Properties

CAS No. |

52110-05-1 |

|---|---|

Molecular Formula |

MgO9Si3Zr |

Molecular Weight |

343.78 g/mol |

IUPAC Name |

magnesium;dioxido(oxo)silane;zirconium(4+) |

InChI |

InChI=1S/Mg.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |

InChI Key |

IKRYMFPTYSUUKF-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silicic acid, magnesium zirconium salt typically involves the reaction of silicic acid with magnesium and zirconium salts under controlled conditions. One common method is the sol-gel process, where silicic acid is mixed with magnesium and zirconium precursors in an aqueous solution. The mixture is then subjected to hydrothermal treatment to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of high-temperature processes. For example, quartz sand and sodium carbonate can be melted together at temperatures around 1300°C to produce sodium silicate, which can then be reacted with magnesium and zirconium salts to form the final product . This process is associated with the discharge of wastewater and the production of significant amounts of carbon dioxide .

Chemical Reactions Analysis

Types of Reactions

Silicic acid, magnesium zirconium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state silicates .

Scientific Research Applications

Silicic acid, magnesium zirconium salt (MgO9Si3Zr) finds applications across various industries due to its unique properties.

Examples of Preparation and Usage

- Magnesium Glycinate Preparation

- React 3 g of basic magnesium carbonate (26.1% Mg) with 5 g of glycine in 40 g of H2O, while agitating at 75° C for one half hour .

- Add 100 g of 33-1/3% zirconyl hydroxychloride solution (4.4% Zr) to the cooled slurry with agitation .

- After 15 minutes of stirring, the solution should clear with a pH of 3.4 .

- Oven-dry the product at 50° C under a vacuum of 35 cm of Hg .

- The resulting product should contain 2.06% Mg, 36.9% Zr, and 13.1% glycine .

- Magnesium α-alaninate Preparation

- React 3.6 g of α-alanine with 1.8 g of basic magnesium carbonate in 40 g of water, while agitating at 75° C for one half hour .

- Add 2.5 g of sodium tartrate to the cooled slurry .

- After five minutes of stirring, add 80 g of zirconyl hydroxychloride solution (14.4% Zr) to the above slurry with agitation .

- The solution clears on stirring and should have a final pH of 3.3 .

- Oven-dry the product at 55° C under a vacuum of 40 cm of Hg .

- The resulting product should contain 33.1% Zr, 1.3% Mg, 1.4% Na, and 10.3% α-alanine .

- Powder-in-oil aerosol sprays: The dried complexes of magnesium-zirconium can be dispersed as a finely divided antiperspirant powder in a non-solubilizing polar organic liquid, such as an ester, which serves as both a dispersion medium and an emollient .

Mechanism of Action

The mechanism of action of silicic acid, magnesium zirconium salt involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially influencing cellular processes. In industrial applications, its high thermal stability and mechanical strength make it an effective component in various materials .

Comparison with Similar Compounds

Sodium Zirconium Cyclosilicate (ZS-9)

Comparison : Unlike ZS-9, silicic acid, magnesium zirconium salt incorporates magnesium, which may enhance thermal stability and alter ion-exchange selectivity. Magnesium's presence could also broaden applications to materials science, such as ceramics or adsorbents, beyond medical uses.

Aluminum Magnesium Silicate

Comparison : Aluminum magnesium silicate lacks zirconium, reducing its ion-exchange specificity for cations like potassium. However, its structural similarity suggests that this compound might share applications in catalysis or filtration, leveraging zirconium’s unique coordination chemistry.

Zirconium Silicate (ZrSiO₄)

Comparison : Zirconium silicate’s lack of magnesium limits its utility in moisture-sensitive applications. The addition of magnesium in this compound could improve ductility or biocompatibility, making it suitable for biomedical implants or antiperspirants .

Magnesium Aluminosilicate

- Formula : Variable (e.g., Al₂MgO₈Si₂)

- CAS RN : 1327-43-1 (overlaps with aluminum magnesium silicate)

- Key Properties :

- Applications :

Comparison: Magnesium aluminosilicate’s aluminum content differentiates it from this compound. Zirconium’s inclusion likely enhances catalytic properties, while magnesium improves thermal resilience compared to aluminum-based analogs.

Lithium Magnesium Sodium Silicate

- Formula : LiMgNaO₆Si₂

- CAS RN : 53320-86-8

- Key Properties :

- Synthetic layered silicate with high cation-exchange capacity.

- Used in cosmetics and rheology modifiers.

- Applications :

Comparison : The absence of zirconium in this compound limits its use in high-temperature environments. This compound’s zirconium component may offer superior structural integrity for industrial applications.

Data Table: Comparative Overview

Key Research Findings

- Thermal Stability : Zirconium silicate’s refractory properties (up to 2,550°C) suggest that Mg-Zr silicic acid salts could outperform aluminum-based silicates in high-temperature applications .

Q & A

Basic: What laboratory methods are employed to synthesize silicic acid, magnesium zirconium salt with controlled stoichiometry?

Answer: Co-precipitation is a standard method, involving sequential addition of sodium silicate to solutions containing magnesium chloride and zirconium oxychloride under alkaline conditions (pH 8.5–10.5, adjusted with ammonia). The mixture is aged at 80–100°C for 12–24 hours to enhance crystallinity. Centrifugation and repeated washing with deionized water remove soluble byproducts, followed by lyophilization to obtain the final product. Precise stoichiometry is achieved by optimizing molar ratios of Mg:Zr:Si (e.g., 1:1:3) during initial mixing .

Basic: What analytical techniques are recommended for quantifying magnesium content in this compound?

Answer: Atomic absorption spectroscopy (AAS) with a lanthanum matrix modifier is preferred. Digest 100 mg of sample in 3:1 HCl:HNO₃, dilute to 50 mL, and add 20 mL of 5% lanthanum solution to suppress silicate interference. Prepare calibration standards (0.5–5 ppm Mg) in matched lanthanum media. For accuracy, cross-validate with ICP-OES using yttrium as an internal standard .

Advanced: How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?

Answer: Discrepancies often arise from hydration state variations. Use simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) coupled with evolved gas analysis (EGA) to distinguish between:

- Dehydration (50–300°C): Loss of adsorbed and structural water.

- Dehydroxylation (300–600°C): Breakdown of hydroxyl groups.

- Structural decomposition (>800°C): Formation of MgO-ZrO₂-SiO₂ phases.

Quench samples at 100°C intervals during TGA and analyze via XRD to identify metastable intermediates .

Advanced: What methodologies effectively characterize the compound's ion-exchange capacity for heavy metal remediation studies?

Answer: Conduct batch experiments using 0.1 g of sample in 50 mL of 100 ppm Pb²⁺/Cd²⁺ solutions (pH 5.0–7.0, adjusted with HNO₃/NaOH). Shake for 24 hours, filter, and analyze supernatant via ICP-MS. Calculate uptake capacity (mg/g) using:

where , = initial/equilibrium concentrations, = solution volume, = adsorbent mass. Fit data to Langmuir isotherms to differentiate chemisorption (monolayer) from physisorption .

Basic: Which spectroscopic methods are essential for confirming the structural integrity of synthesized this compound?

Answer:

- FTIR (400–4000 cm⁻¹): Verify Si-O-Zr/Mg bonds via peaks at 980–1010 cm⁻¹.

- XRD: Match patterns to reference phases (e.g., ZrSiO₄: PDF 01-083-1375; Mg₂SiO₄: PDF 01-077-1143).

- SEM-EDS: Confirm homogeneous Mg/Zr distribution and rule of elemental segregation .

Advanced: How does pH variation during synthesis impact the colloidal stability and particle size distribution of this compound?

Answer: At pH <8, agglomeration dominates (>500 nm particles). At pH 9–10.5, zeta potentials exceed ±30 mV, stabilizing colloids (50–100 nm). Use dynamic light scattering (DLS) to monitor size distribution. Alkaline conditions (pH 10.5) favor smaller particles due to rapid nucleation, while neutral pH promotes Ostwald ripening. Avoid sodium hydroxide to prevent Na⁺ contamination; use NH₄OH instead .

Advanced: How to address conflicting reports on the compound’s acid resistance in catalytic applications?

Answer: Perform leaching tests in 1M HCl/H₂SO₄ (90°C, 6 hours). Analyze leachates via ICP-OES for Mg/Zr dissolution. Acid resistance correlates with Zr-O-Si network density; higher synthesis temperatures (e.g., 150°C hydrothermal treatment) improve stability. Cross-reference with XPS data to confirm surface composition changes .

Basic: What quality control parameters are critical for ensuring batch-to-batch consistency?

Answer: Monitor:

- Loss on ignition (LOI): Dry at 150°C for 2 hours; LOI should not exceed 5%.

- pH (10% suspension): 8.5–10.5 (USP method with pH electrode immersion for 2 minutes).

- Heavy metals: Limit to <20 ppm via USP digestion and colorimetric comparison .

Advanced: What strategies mitigate interference from silicate matrices in elemental analysis?

Answer: Use fusion digestion (LiBO₂ at 1000°C) to fully decompose silicates. For AAS/ICP, add 1% HF to dissolve silica precipitates, followed by boric acid to neutralize excess HF. Alternatively, employ neutron activation analysis (NAA) for non-destructive quantification of Mg/Zr without matrix interference .

Basic: How to assess the compound’s purity relative to common contaminants like aluminum or iron?

Answer: Perform XRF or ICP-MS after microwave-assisted acid digestion (HNO₃:HF 4:1). For rapid screening, use colorimetric tests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.